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molecular formula C6H5Br2N B1282057 2-Bromo-6-(bromomethyl)pyridine CAS No. 83004-10-8

2-Bromo-6-(bromomethyl)pyridine

Cat. No. B1282057
M. Wt: 250.92 g/mol
InChI Key: LSRDTCMNGSMEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367706B2

Procedure details

A solution of (6-bromopyridin-2-yl)methanol (25 g, 133 mmol) in dichloromethane (200 ml) was charged with triphenylphosphene (41.8 g, 160 mmol). The reaction was cooled to 0° C. and N-bromosuccinimide (26 g, 146 mmol) was added over one minute. After 1 hour, the reaction was concentrated in vacuo and directly purified via silica gel chromatography to afford the title compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8]O)[CH:5]=[CH:4][CH:3]=1.[Br:10]N1C(=O)CCC1=O>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][Br:10])[N:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)CO
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
26 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
directly purified via silica gel chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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